Phosphazene base P1-t-Oct

Description

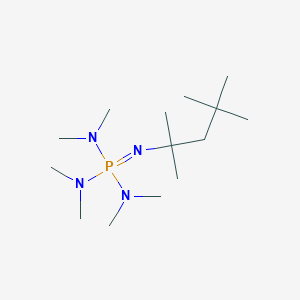

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCJCKAURXOQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H35N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408011 | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-69-0 | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Characterization of Phosphazene Base P1 T Oct

Established Synthetic Routes for P1-Type Phosphazene Bases

The synthesis of P1-type phosphazene bases is primarily achieved through well-established chemical reactions, with the Staudinger reaction being a cornerstone of their preparation. researchgate.netnih.gov These methods allow for the creation of highly basic, yet weakly nucleophilic, compounds that are valuable in a range of chemical transformations. researchgate.net

The Staudinger reaction is a fundamental method for the synthesis of P1 phosphazene bases. researchgate.netscispace.com This reaction typically involves the treatment of a trivalent phosphorus compound, such as a peralkylated triaminophosphane, with an organic azide (B81097). researchgate.netresearchgate.net The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then eliminates dinitrogen gas upon heating to yield the final P1 phosphazene base. researchgate.netresearchgate.net

The general mechanism of the Staudinger reaction for P1 phosphazene synthesis can be summarized in three main steps researchgate.net:

Azide Addition: The nucleophilic trivalent phosphorus atom attacks the azide, forming a linear phosphazide (or triazenide) intermediate. researchgate.net

Rearrangement and N₂ Elimination: This intermediate rearranges to form a four-membered ring transition state, which then decomposes to release nitrogen gas (N₂) and form an iminophosphorane (the phosphazene). researchgate.net

Product Formation: The resulting iminophosphorane is the desired P1 phosphazene base. researchgate.net

This synthetic approach has been successfully employed to produce a variety of electron-rich P1 phosphazene bases with sterically hindered basic centers. researchgate.netresearchgate.net The initial reaction products, the phosphazides, can often be isolated in good to quantitative yields. researchgate.netresearchgate.net Subsequent thermal denitrogenation, which can often be performed without a solvent, provides the P1 phosphazene bases in moderate to excellent yields. researchgate.net

For the practical application of Phosphazene base P1-t-Oct, considerations for its large-scale synthesis are crucial. Research has demonstrated that many syntheses of P1 phosphazenes can be conducted on a significant laboratory scale. researchgate.net A key development in this area is the establishment of a "one-pot," two-step synthesis from commercially available triaminophosphanes, which streamlines the production process. researchgate.net

One reported strategy for larger-scale synthesis involves the generation of a hydroxide (B78521) salt of the phosphazene. nih.gov The free base can then be quantitatively liberated through thermolysis under vacuum. nih.gov This method of forming a stable salt and then releasing the free base can be advantageous for handling and purification on a larger scale. The base is noted to be very soluble in non-polar solvents like hexane, toluene, or tetrahydrofuran (B95107) and is often sold as a solution in hexane. wikipedia.org

Advanced Spectroscopic and Crystallographic Analyses for this compound

The unique properties of this compound and its analogues are deeply rooted in their molecular structure. Advanced analytical techniques, including spectroscopy and X-ray crystallography, have been instrumental in elucidating these structural details.

Understanding the structure of the protonated form of a phosphazene base is key to understanding its basicity. X-ray crystallography has been successfully used to determine the crystal structures of protonated P1 phosphazene bases. researchgate.netresearchgate.net These studies provide precise geometrical parameters around the basic center upon protonation. researchgate.net

For instance, the crystal structure of a protonated P1 phosphazene, [3H]Cl, revealed that the hydrogen atom is bonded to one of the nitrogen atoms, which becomes slightly pyramidalized. nih.gov The P-N bond length to the protonated nitrogen is significantly longer than the other P-N bonds within the molecule. nih.gov

NMR spectroscopy is another powerful tool for studying these protonated species in solution. d-nb.info Both ³¹P NMR and ¹H NMR spectroscopy can be used to characterize the protonated forms and study dynamic processes such as proton exchange. d-nb.info

The extraordinarily high basicity of phosphazene bases is a direct consequence of their unique molecular structure. researchgate.netwikipedia.org Several key factors contribute to this property:

Charge Delocalization: Upon protonation, the resulting positive charge on the conjugate acid is extensively delocalized over the P-N backbone and the attached amino groups. researchgate.netwikipedia.org This delocalization stabilizes the protonated form, thereby increasing the basicity of the parent molecule. researchgate.net

Steric Hindrance: The bulky substituents on the phosphorus and nitrogen atoms, such as the tert-Octyl group in P1-t-Oct, create a sterically hindered environment around the basic nitrogen center. researchgate.netnih.gov This steric bulk makes the base a poor nucleophile while preserving its high Brønsted basicity. researchgate.netwikipedia.org

Structural Geometry: X-ray crystallographic studies have provided insights into how the geometry of the amino groups influences basicity. For example, a rationale for the higher basicity of pyrrolidino-substituted P1 phosphazenes compared to their piperidino-substituted counterparts has been presented based on structural data. researchgate.net The spatial arrangement of the donor groups plays a crucial role in stabilizing the protonated cation. wikipedia.org

The interplay of these structural factors results in compounds like P1-t-Oct being extremely strong bases. sigmaaldrich.comwikipedia.org

| Compound | pKa in Acetonitrile (B52724) | Key Structural Features |

|---|---|---|

| P4-t-Bu | 42.1 (extrapolated) wikipedia.org | Tetrameric phosphazene core, high steric hindrance wikipedia.org |

| DBU | 24.3 sigmaaldrich.comwikipedia.org | Bicyclic amidine structure sigmaaldrich.com |

| P1-t-Bu | ~27.8 | Monomeric phosphazene, tert-butyl group thieme-connect.de |

Derivatization Strategies and Analogue Comparison for this compound

The core structure of P1 phosphazenes allows for extensive derivatization, leading to a wide range of analogues with tailored properties. These modifications can influence the base's steric hindrance, solubility, and basicity.

Comparing P1-t-Oct to its analogues reveals important structure-activity relationships. For instance, the P1-t-Bu base is a well-studied analogue. thieme-connect.de The homologation of the P1 structure to P2 or P4 types leads to a dramatic increase in basicity. sigmaaldrich.comthieme-connect.de The P4-t-Bu, a tetrameric phosphazene, is significantly more basic than its P1 counterpart. sigmaaldrich.comwikipedia.org

Other monomeric phosphazene base analogues include BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) and BTPP ((tert-butylimino)tripyrrolidin-1-ylphosphorane). thieme-connect.de These analogues, along with P1-t-Oct, provide a toolbox of strong, non-nucleophilic bases for organic synthesis. thieme-connect.deresearchgate.net

Synthesis and Basicity Comparison of P1-t-Oct with Other P1 Analogues (e.g., P1-t-Bu, BEMP)

The synthesis of P1 phosphazene bases, a class of strong, non-nucleophilic organic bases, is most commonly achieved through the Staudinger reaction. wikipedia.org This reaction involves the treatment of a tertiary phosphine (B1218219) with an organic azide. In the specific case of this compound, the synthesis involves the reaction of tris(dimethylamino)phosphine with tert-octyl azide. The reaction proceeds via the formation of a phosphazide intermediate, which then loses a molecule of dinitrogen to form the final iminophosphorane product, P1-t-Oct. wikipedia.orgnrochemistry.com

While detailed, step-by-step protocols for the synthesis of P1-t-Oct are not extensively published, the general methodology for the Staudinger reaction is well-established. nrochemistry.comalfa-chemistry.com The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or diethyl ether. The organic azide is added to a solution of the phosphine, and the reaction mixture is often stirred at room temperature or gently heated to facilitate the expulsion of nitrogen gas. nrochemistry.com The resulting P1 phosphazene base can then be purified by distillation under reduced pressure.

A similar synthetic approach is employed for the preparation of related P1 phosphazene bases, such as P1-t-Bu. The synthesis of P1-t-Bu can be achieved by reacting chlorophosphonium salt with tert-butylamine (B42293) at elevated temperatures in a sealed tube, followed by treatment with potassium hydroxide. thieme-connect.de An alternative and often higher-yielding method involves the use of a phosphorimidic trichloride (B1173362) precursor. thieme-connect.de

The basicity of these phosphazene bases is a key characteristic that dictates their application in organic synthesis. The pKa value, a measure of the acidity of the conjugate acid, is commonly determined in acetonitrile (MeCN) to allow for a standardized comparison. A higher pKa value indicates a stronger base. The basicity of P1-t-Oct has been compared to its structural analogues, P1-t-Bu and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).

Below is a comparison of the basicity of P1-t-Oct with its analogues, P1-t-Bu and BEMP, in acetonitrile.

| Compound Name | Structure | pKa in MeCN |

| This compound | 26.5 | |

| Phosphazene base P1-t-Bu | 26.9 | |

| BEMP | 27.6 wikipedia.org |

As the data indicates, BEMP is a slightly stronger base than both P1-t-Bu and P1-t-Oct in acetonitrile. The subtle differences in their basicities can be attributed to the different electronic and steric environments around the basic nitrogen atom.

Mechanistic Studies of Deprotonation and Catalytic Processes by Phosphazene Base P1 T Oct

Fundamental Principles of Superbase-Mediated Deprotonation

Phosphazene bases, including P1-t-Oct, are classified as superbases due to their exceptional ability to deprotonate even very weak acids. wisdomlib.org This capability is central to their function in catalysis.

The primary step in many reactions catalyzed by P1-t-Oct is the transfer of a proton from a substrate to the phosphazene base. researchgate.net This deprotonation event generates a highly reactive anionic intermediate from the substrate. wisdomlib.org The energetics of this proton transfer are favorable due to the high basicity of the phosphazene. thieme-connect.de The pKa values of phosphazene bases can range from 26 to 42, indicating their strength. thieme-connect.de

Kinetic studies on similar phosphazene bases, such as P1-t-Bu, have shown that the rate of proton transfer is significantly influenced by the steric bulk of the substrate. researchgate.net For instance, increasing the size of substituents near the acidic proton can decrease the rate constant for proton transfer by several orders of magnitude. researchgate.net The product of this proton transfer is an ion pair, consisting of the protonated phosphazene base and the deprotonated substrate (anion). researchgate.net

The stability of the resulting protonated phosphazene base is a key factor in the thermodynamics of the deprotonation. The positive charge on the protonated nitrogen is delocalized through resonance structures involving the phosphorus-nitrogen backbone, which contributes to the high basicity. thieme-connect.de Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these proton transfer pathways and determine their energetic favorability. beilstein-journals.orgchemrxiv.org These calculations can help to understand the stability of intermediates and transition states involved in the deprotonation process. beilstein-journals.org

A crucial characteristic of P1-t-Oct and other phosphazene bases is their low nucleophilicity. wisdomlib.orgresearchgate.net This means that while they are very effective at removing protons (high basicity), they are poor at attacking other electrophilic centers in the reaction mixture. wisdomlib.org This low nucleophilicity is attributed to the steric hindrance around the basic nitrogen atom, created by the bulky tert-octyl group and the surrounding dimethylamino groups. wisdomlib.orgsmolecule.com

This feature is highly advantageous in organic synthesis as it prevents the base from participating in unwanted side reactions, such as nucleophilic substitution or addition. researchgate.net The primary role of the phosphazene base is therefore confined to deprotonation, leading to cleaner reactions and higher yields of the desired product. wisdomlib.orgresearchgate.net The anions generated by deprotonation with phosphazene bases are themselves often of low nucleophilicity, which can be beneficial in directing the course of a reaction. wisdomlib.org

Detailed Mechanistic Investigations of P1-t-Oct Catalyzed Transformations

The catalytic activity of P1-t-Oct extends to a variety of organic transformations. chemimpex.comnih.gov Understanding the detailed mechanism of these reactions is essential for optimizing reaction conditions and expanding their applicability.

A catalytic cycle describes the series of steps through which a catalyst participates in a reaction and is regenerated at the end. In a typical P1-t-Oct catalyzed reaction, the cycle begins with the deprotonation of the substrate. The resulting anion then reacts with another species in the reaction mixture, and in the final step, the catalyst is regenerated, often by abstracting a proton from an intermediate or a proton source.

For example, in some reactions, the formation of an intermediate complex between the catalyst and the substrate may precede the main chemical transformation, and the breakdown of this complex could be the RDS. nih.gov Experimental techniques like kinetic studies, including monitoring reaction progress over time and determining reaction orders with respect to each reactant, are crucial for elucidating the RDS. wikipedia.org Isotope labeling studies can also provide valuable information about bond-breaking and bond-forming events in the rate-determining step.

The mechanism of a P1-t-Oct catalyzed reaction can be significantly influenced by various reaction conditions. beilstein-journals.org These factors can affect not only the rate of the reaction but also its selectivity and the nature of the products formed.

Key reaction conditions and their potential influence:

Solvent: The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate and mechanism. dtu.dk Phosphazene bases like P1-t-Oct have the advantage of being soluble in a range of nonpolar to moderately polar organic solvents. wisdomlib.org

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. libretexts.org However, in some cases, higher temperatures can lead to side reactions or decomposition of the catalyst or reactants. pnnl.gov

Concentration: The concentration of the reactants and the catalyst can affect the reaction order and the observed rate. libretexts.org At very high concentrations, the rate-determining step might shift from a bimolecular to a unimolecular process. nih.gov

Nature of the Substrate and Reagents: The structure of the substrate, including the acidity of the proton to be removed and the presence of other functional groups, will have a profound impact on the reaction mechanism. longdom.org Similarly, the nature of other reagents in the mixture will dictate the subsequent steps after the initial deprotonation.

By carefully controlling these reaction parameters, chemists can often steer the reaction towards the desired outcome and gain deeper insights into the underlying mechanistic pathways. beilstein-journals.org

Deprotonation-Initiated Reactions Catalyzed by Phosphazene Base P1-t-Oct

The primary role of P1-t-Oct in catalysis is to initiate reactions through the deprotonation of a substrate. Its classification as a "superbase" signifies its ability to deprotonate compounds that are typically considered non-acidic, such as certain carbon-hydrogen (C-H) bonds. wisdomlib.orgunits.it This generates highly reactive "naked" anions, as the large, charge-delocalized phosphazenium counterion interacts only weakly with the anion. units.itthieme-connect.com This enhanced reactivity enables a variety of synthetic applications, from the formation of new element-element bonds to the modification of complex molecules. sigmaaldrich.comsigmaaldrich.com

Carbon-Carbon Bond Forming Reactions (e.g., Darzens Condensation)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Phosphazene bases are effective catalysts for reactions that rely on the generation of a carbanion intermediate. A key example is the Darzens condensation, which forms an α,β-epoxy ester from the reaction of an α-halo ester with an aldehyde or ketone. units.itmdpi.com

Research has demonstrated that the closely related phosphazene base P1-t-Bu is highly efficient in promoting the Darzens condensation of α-halo esters with various aromatic aldehydes. units.itresearchgate.netnih.gov The base's strong basicity is sufficient to deprotonate the α-halo ester, forming a reactive enolate anion. Its low nucleophilicity prevents it from reacting with the aldehyde itself, a common side reaction with other strong bases. units.it Given that P1-t-Oct shares these fundamental properties of high basicity and steric hindrance, it is also a suitable catalyst for such deprotonation-initiated C-C bond-forming reactions. chemimpex.comwisdomlib.org

The reaction proceeds smoothly under mild conditions, often at room temperature, in aprotic solvents like acetonitrile (B52724), yielding the desired α,β-epoxy esters in high yields. units.it Studies with P1-t-Bu show that it is particularly effective for aldehydes carrying electron-withdrawing groups, while stronger bases like P4-t-Bu may be required for less reactive aldehydes with electron-donating groups. units.itresearchgate.net

Table 1: Example of Darzens Condensation Catalyzed by a P1-Phosphazene Base (P1-t-Bu) Data sourced from a study on P1-t-Bu, illustrating the reaction type.

| Aldehyde | α-Halo Ester | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Methyl chloroacetate | Acetonitrile | 6 | 92 | units.it |

| 4-Nitrobenzaldehyde | Methyl chloroacetate | Acetonitrile | 0.5 | 95 | units.it |

| Benzaldehyde | Methyl chloroacetate | Acetonitrile | 16 | 92 | units.it |

| 4-Bromobenzaldehyde | tert-Butyl chloroacetate | Acetonitrile | 16 | 88 | units.it |

Heteroatom Alkylations and Arylations (e.g., N-methoxycarbonylation, N-methylation)

Phosphazene bases like P1-t-Oct are highly effective for promoting the alkylation and arylation of heteroatoms such as nitrogen, oxygen, and sulfur. sigmaaldrich.com Their ability to generate reactive "naked" anions from substrates like amines, alcohols, and thiols makes them powerful tools for forming C-N, C-O, and C-S bonds. sigmaaldrich.com

In the context of nitrogen-containing compounds, P1 bases have been shown to accelerate alkylation reactions significantly compared to traditional mineral bases. nih.gov For example, the reaction of pyrrole (B145914) with dimethyl carbonate can lead to either N-methylation or N-methoxycarbonylation, depending on the catalyst and conditions. st-andrews.ac.ukresearchgate.net Phosphazene bases have been studied for this transformation, where they activate the N-H bond of the heterocycle, facilitating its attack on the electrophilic reagent. st-andrews.ac.uk The choice between methylation and methoxycarbonylation can be influenced by the base and reaction parameters. st-andrews.ac.uk P1-t-Oct's strong, non-nucleophilic character makes it well-suited for such selective functionalizations. chemimpex.com

Activation of Weakly Acidic Substrates for Organic Transformations

A defining feature of P1 phosphazene bases, including P1-t-Oct, is their capacity to deprotonate very weak acids, particularly C-H acids. wisdomlib.orgunits.it This ability unlocks synthetic pathways that are inaccessible with conventional bases like hydroxides or alkoxides. The high basicity of phosphazenes allows for the generation of carbanions from substrates such as nitriles, esters, and even some hydrocarbons, which can then participate in various organic transformations. units.itwikipedia.org

The advantages of using phosphazene bases for these activations include:

Generation of highly reactive anions: The weakly coordinating phosphazenium cation leads to a more reactive "naked" anion. units.itthieme-connect.com

High solubility: P1 bases are soluble in a range of nonpolar to moderately polar organic solvents (e.g., hexane, toluene, THF), allowing reactions to be performed in homogeneous media where ionic bases would have poor solubility. units.itsigmaaldrich.com

Clean reactions: The low nucleophilicity of the base and the stability of the phosphazenium cation minimize side reactions, such as epoxide openings or eliminations, that can be catalyzed by the Lewis acidic metal cations of ionic bases. sigmaaldrich.comsigmaaldrich.com

Kinetic studies on the proton transfer from carbon acids to the related P1-t-Bu base confirm its ability to rapidly deprotonate these substrates, although the rate can be influenced by steric hindrance around the acidic center. researchgate.net

Table 2: Examples of Weakly Acidic Substrates Activated by Phosphazene Bases

| Substrate Type | Transformation Enabled | Reference |

|---|---|---|

| α-Halo Esters | Darzens Condensation | units.itresearchgate.net |

| Carboxylic Esters / Nitriles | Alkylation, Aldol Reactions, Michael Addition | sigmaaldrich.comwikipedia.org |

| Terminal Alkynes | Ethynylation (Addition to Carbonyls) | units.it |

| Fluoroform (HCF3) | Trifluoromethylation of Ketones | wikipedia.org |

| Amines / Amides | N-Alkylation | nih.gov |

Stereoselective and Chemoselective Transformations Enabled by this compound

The unique combination of high steric bulk and potent, non-nucleophilic basicity makes P1-t-Oct a valuable reagent for achieving high levels of selectivity in organic reactions.

Anti-Markovnikov Alcohol Addition Reactions

The direct addition of alcohols to alkenes is a highly atom-economical method for synthesizing ethers. While acid-catalyzed additions typically follow Markovnikov's rule, base-catalyzed additions can provide the opposite, or anti-Markovnikov, regioselectivity. This transformation is challenging because it requires a base strong enough to deprotonate an alcohol (pKa ~16-18) to generate a nucleophilic alkoxide, but many common bases are not strong enough or lead to side reactions. thieme.deresearchgate.net

Research has shown that phosphazene superbases can catalyze the anti-Markovnikov addition of alcohols to aryl alkenes. thieme.deresearchgate.net However, these studies indicate that this particular reaction generally requires the exceptionally strong P4-t-Bu phosphazene base. thieme-connect.comresearchgate.netnih.govnsf.gov The pKa of the conjugate acid of P4-t-Bu is high enough to establish a sufficient concentration of the reactive alkoxide from the alcohol initiator. thieme-connect.comresearchgate.net While P1-t-Oct is a very strong base, the higher basicity of P4-t-Bu is often essential for this specific challenging application, highlighting the importance of matching the precise base strength to the substrate's acidity for optimal catalytic activity. researchgate.net

Selective Functionalization of Complex Molecules

In the synthesis and modification of complex molecules, such as natural products or active pharmaceutical ingredients, chemoselectivity is paramount. It is often necessary to modify one functional group in the presence of many others. The properties of P1-t-Oct make it an excellent tool for this purpose. chemimpex.com

Its strong basicity allows for the deprotonation of a targeted acidic site, while its large steric profile and inherent low nucleophilicity prevent it from engaging in unwanted side reactions with other electrophilic centers in the molecule, like esters or ketones. chemimpex.comsigmaaldrich.comsigmaaldrich.com For example, a specific N-H or O-H bond could be selectively deprotonated for subsequent alkylation without the base attacking a nearby carbonyl group. This contrasts with smaller, more nucleophilic bases which might lead to a mixture of products. Therefore, P1-t-Oct can be used for the late-stage functionalization of complex scaffolds, enabling the synthesis of derivatives with high precision and improved yields. chemimpex.com

Conclusion

Phosphazene base P1-t-Oct stands as a significant and versatile superbase in the field of organic chemistry. Its strong basicity, coupled with substantial steric hindrance and low nucleophilicity, enables a range of synthetic applications, from catalyzing polymerization and condensation reactions to serving as a potent stoichiometric deprotonating agent. As the demand for highly selective and efficient synthetic methodologies continues to grow, the utility of powerful yet finely-tunable reagents like P1-t-Oct is poised to expand further, facilitating the construction of complex molecular architectures.

Role of Phosphazene Base P1 T Oct in Polymer Chemistry and Materials Science

Organocatalytic Polymerization Initiated by Phosphazene Base P1-t-Oct

Phosphazene bases, such as P1-t-Oct and its close structural analog P1-t-Bu (tert-butylimino-tris(dimethylamino)phosphorane), have emerged as a significant class of strong, non-nucleophilic organocatalysts. nih.govacs.orgresearchgate.netacs.org Their high basicity and low nucleophilicity make them exceptionally effective in promoting polymerization reactions without being incorporated into the polymer chain themselves. researchgate.net These characteristics are particularly valuable in chain-growth polymerizations, where the catalyst's role is to activate an initiator or monomer to facilitate controlled polymer chain formation. researchgate.netacs.org The mechanism generally involves the phosphazene base activating an initiating molecule, typically an alcohol, through hydrogen bonding. acs.orgacs.org This activation increases the nucleophilicity of the initiator, enabling it to attack a monomer and begin the polymerization process. acs.org This organocatalytic approach is a metal-free alternative to traditional organometallic catalysts, which is advantageous for applications in biomedical fields and microelectronics where metal contamination is a concern. acs.org

Living Ring-Opening Polymerization (ROP) of Cyclic Esters

This compound and its analogs are highly efficient catalysts for the living Ring-Opening Polymerization (ROP) of cyclic esters, such as lactides and lactones. researchgate.netacs.orgresearchgate.net This process is a cornerstone for producing aliphatic polyesters, which are valued for their biodegradability and biocompatibility. acs.org In a typical ROP reaction, an alcohol initiator is used in conjunction with the phosphazene base. acs.org Mechanistic studies suggest that the phosphazene base does not deprotonate the alcohol but rather activates it through the formation of a hydrogen-bonded complex. acs.org This complex enhances the alcohol's nucleophilicity, allowing it to attack the carbonyl group of the cyclic ester monomer and initiate ring-opening. acs.org The polymerization proceeds in a "living" manner, meaning that the propagating polymer chains retain their active ends, allowing for the synthesis of polymers with well-defined structures. This method has been successfully applied to various cyclic esters, including L-lactide (L-LA), rac-lactide (rac-LA), and ε-caprolactone (CL). acs.orgmdpi.com

Control over Polymer Molecular Weight and Polydispersity

A key feature of living polymerizations is the ability to precisely control the molecular weight (MW) and molecular weight distribution of the resulting polymer. The molecular weight distribution is quantified by the dispersity (Đ), also known as the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). nsf.gov In polymerizations catalyzed by P1-type phosphazene bases, the number-average molecular weight of the polymer increases linearly with monomer conversion. acs.orgnih.govacs.org This linear relationship is a classic indicator of a controlled or living polymerization process, where chain termination and transfer reactions are minimal. xpublication.com

Furthermore, these polymerizations consistently yield polymers with narrow molecular weight distributions, with dispersity values often falling between 1.05 and 1.3. acs.orgacs.org A dispersity value close to 1.0 indicates a high degree of uniformity in the lengths of the polymer chains, which is a hallmark of a well-controlled polymerization. nsf.gov The ability to produce polymers with predictable molecular weights and low dispersity is crucial for tailoring the material's physical and mechanical properties for specific applications. The excellent control afforded by these catalysts also enables the synthesis of more complex polymer architectures, such as block copolymers, by sequential monomer addition. acs.org

The table below presents data from the ROP of rac-lactide (rac-LA) initiated by benzyl (B1604629) alcohol (BnOH) and catalyzed by the P1-t-Bu phosphazene base, demonstrating the control over molecular weight and dispersity.

Table 1: ROP of rac-Lactide Catalyzed by P1-t-Bu/BnOH

| Entry | [rac-LA]₀/[BnOH]₀ | Conversion (%) | Mₙ (Theoretical) ( g/mol ) | Mₙ (Experimental) ( g/mol ) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 1 | 25 | 98 | 3700 | 3800 | 1.15 |

| 2 | 50 | 96 | 7000 | 7200 | 1.12 |

| 3 | 100 | 95 | 13800 | 14500 | 1.13 |

| 4 | 200 | 92 | 26600 | 28000 | 1.21 |

Data sourced from studies on P1-t-Bu, a close analog of P1-t-Oct. Polymerizations were conducted in dichloromethane (B109758) at room temperature. Experimental Mₙ and Đ were determined by Gel Permeation Chromatography (GPC). Source: acs.org

End-Group Fidelity and Chain Transfer Reactions in Phosphazene-Mediated ROP

End-group fidelity refers to the preservation of the chemical structure of the initiator at one end of the polymer chain and the active propagating group at the other. High end-group fidelity is essential for a polymerization to be considered "living" and is critical for synthesizing block copolymers or other end-functionalized polymers. acs.org In ROP of cyclic esters catalyzed by P1-type phosphazenes with an alcohol initiator, the process exhibits excellent end-group fidelity. acs.orgresearchgate.netacs.org Analysis of the resulting polymers confirms that the initiator fragment is covalently attached to the α-chain end, and the hydroxyl group is present at the ω-chain end. mdpi.com

However, the high basicity of phosphazene catalysts can sometimes promote side reactions, particularly inter- and intramolecular transesterification. researchgate.netresearchgate.net These reactions are a form of chain transfer where a polymer chain attacks another polymer chain or itself, leading to a scrambling of chain lengths and a broadening of the dispersity. researchgate.netpnas.org The propensity for these side reactions increases with the basicity of the phosphazene catalyst and can become more significant at high monomer conversions when the concentration of the propagating species is low. researchgate.net Therefore, a careful selection of the phosphazene base with appropriate basicity is crucial to minimize these undesirable chain transfer events and maintain the living character of the polymerization. researchgate.net

Synthesis of Advanced Polymeric Materials with Enhanced Properties

The controlled nature of ROP initiated by this compound allows for the synthesis of advanced polymeric materials with precisely engineered architectures. The ability to produce well-defined homopolymers and, notably, block copolymers with low dispersity is a significant advantage. acs.org These tailored macromolecules can self-assemble into nanostructures or be formulated to create materials with specific, enhanced properties that are not achievable through less controlled polymerization methods.

Improvement of Thermal Stability and Mechanical Strength in Polymers

The development of polymers with high thermal stability and robust mechanical properties is critical for many industrial applications. The choice of catalyst can indirectly influence these properties. Phosphazene bases are known for their high thermal stability, which makes them suitable for bulk polymerizations conducted at elevated temperatures without catalyst degradation. researchgate.netmdpi.com This allows for the synthesis of high molecular weight polyesters under industrially relevant, solvent-free conditions. researchgate.net

The synthesis of well-defined polymer architectures, such as stereoblock polylactide, can lead to materials with improved thermal properties, including higher glass transition temperatures (Tg) and melting temperatures (Tm), compared to their amorphous or atactic counterparts. nih.govnih.gov The uniform chain lengths and controlled microstructure achieved through P1-t-Oct catalysis contribute to more efficient polymer chain packing and crystallinity, which generally translates to enhanced mechanical strength and thermal resistance. nih.govmdpi.com

Applications in Coatings and Advanced Materials Development

The well-defined polyesters and block copolymers synthesized using this compound are promising candidates for the development of advanced materials, including high-performance coatings. specialchem.commdpi.com While direct applications of P1-t-Oct derived polymers in commercial coatings are not extensively documented, the properties of these polymers make them suitable for such uses. Alkyd resins and polyurethanes, which form the basis of many coating systems, are essentially polyesters and can be derived from similar building blocks. nih.gov

The precise control over molecular weight, low dispersity, and high end-group fidelity allows for the creation of polymers that can act as superior binders, adhesives, or plasticizers in coating formulations. nih.gov For example, block copolymers can self-assemble to form specific morphologies on a surface, offering a route to create structured, functional coatings. The biodegradability of polyesters like polylactide also makes them attractive for developing more sustainable and environmentally friendly coating systems. nih.govgooutdoors.co.uk The versatility of the phosphazene-catalyzed ROP enables the incorporation of various functional groups, opening possibilities for creating coatings with tailored properties such as enhanced adhesion, chemical resistance, and specific surface characteristics. specialchem.com

Computational and Theoretical Chemistry Studies of Phosphazene Base P1 T Oct

Quantum Chemical Calculations on Phosphazene Base P1-t-Oct

Quantum chemical calculations are fundamental to modeling the behavior of phosphazene bases. These methods solve approximations of the Schrödinger equation to determine molecular properties, offering a window into aspects of the molecule that are difficult to probe experimentally.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for molecules the size of P1-t-Oct. google.com It is routinely used to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure). google.comresearchgate.net

Geometry Optimization: DFT calculations, often using hybrid functionals like B3LYP or PBE0 combined with a triple-zeta basis set such as def2-TZVP, can accurately predict bond lengths, bond angles, and dihedral angles. google.comresearchgate.net For P1-t-Oct, key structural parameters of interest include the P=N double bond, the P-N single bonds to the dimethylamino groups, and the geometry around the imino nitrogen. The P=N bond in P1 phosphazenes is known to have significant ylidic character, meaning it can be described as a resonance hybrid of P=N and P⁺-N⁻ forms. This results in a bond length that is intermediate between a typical single and double bond. The geometry is crucial as it dictates how the base can approach a substrate in a chemical reaction.

Electronic Structure Analysis: The electronic structure of phosphazenes is key to their high basicity. Natural Bond Orbital (NBO) and topological electron density analyses reveal that the P-N linkage involves not only a standard sigma and pi bond but also significant negative hyperconjugation. researchgate.netresearchgate.net This involves the donation of electron density from the lone pair of the imino nitrogen into the antibonding (σ*) orbitals of the adjacent P-N(Me₂) bonds. This delocalization of the nitrogen lone pair makes it highly available for protonation. DFT calculations can quantify this effect and calculate atomic charges, showing a high negative charge accumulation on the imino nitrogen, confirming it as the basic center.

Below is a table of typical geometric parameters for a P1 phosphazene core, derived from studies on analogous structures.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| P=N Bond Length | ~1.58 Å | Shorter than a P-N single bond (~1.77 Å), indicating double bond character. nih.gov |

| P-N(Me₂) Bond Length | ~1.64 Å | Relatively short due to hyperconjugative effects. nih.gov |

| C-N=P Bond Angle | ~126° | Indicates sp² hybridization of the imino nitrogen. nih.gov |

| N=P-N Angle | ~113° | Reflects the tetrahedral-like geometry around the phosphorus atom. nih.gov |

The defining characteristic of P1-t-Oct is its high basicity. Computational chemistry provides a quantitative measure of this property by calculating the energetics of its protonation. The two most common metrics are Proton Affinity (PA) in the gas phase and the pKₐ value in solution.

Proton Affinity (PA): This is the negative of the enthalpy change for the gas-phase reaction: B + H⁺ → BH⁺. A higher PA value indicates a stronger base. DFT calculations can compute the energies of the base (B) and its protonated form (BH⁺) to determine the PA with high accuracy. For P1 phosphazenes, these values are exceptionally high, placing them in the superbase category.

pKa Calculations: To model basicity in solution (e.g., in acetonitrile (B52724) or water), a more complex computational model is required that accounts for the stabilizing effect of solvent molecules. This is often done using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. These calculations have successfully reproduced experimental pKₐ values for a wide range of phosphazenes. researchgate.netresearchgate.net The calculations confirm that the high basicity arises from the strong stabilization of the resulting phosphazenium cation (BH⁺) through charge delocalization across the P-N framework.

The table below compares experimental and computationally predicted basicities for representative P1 phosphazenes, demonstrating the predictive power of these theoretical methods.

| Compound | Solvent | Experimental pKₐ | Computational Model | Calculated pKₐ |

|---|---|---|---|---|

| P1-t-Bu | Acetonitrile | 26.98 | DFT (B3LYP) with PCM | 26.4 researchgate.net |

| P1-Ph | Acetonitrile | 21.26 | DFT with PCM | 21.3 researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For P1-t-Oct, MD simulations can provide crucial insights into its conformational flexibility. An MD simulation treats atoms as classical particles moving according to a force field—a set of parameters that describes the potential energy of the system. massey.ac.nz

For P1-t-Oct, MD simulations would be particularly useful for:

Conformational Sampling: Analyzing the rotation around the numerous single bonds, especially within the bulky tert-octyl group and the three dimethylamino groups. This helps identify the most stable (lowest energy) conformations and the energy barriers between them.

Solvent Interactions: Simulating the base in a solvent box (e.g., water or THF) to understand how solvent molecules arrange around the basic site and how this solvation shell might influence its reactivity.

Accessibility of the Basic Site: Determining how the flexible alkyl groups might sterically shield the basic imino nitrogen, which has direct implications for its effectiveness as a catalyst with bulky substrates.

Prediction of Reactivity and Selectivity in this compound Catalyzed Reactions

A key application of computational chemistry is to elucidate reaction mechanisms and predict the outcome of reactions. nih.govmit.edu P1 phosphazene bases are used as catalysts in a variety of organic transformations, such as ring-opening polymerizations (ROP), Michael additions, and dehydrohalogenations. chemimpex.comresearchgate.net

Computational studies can map the entire potential energy surface of a catalyzed reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Finding any stable species that exist along the reaction pathway.

Finding Transition States (TS): Locating the highest energy point connecting reactants/intermediates to products. The energy of the TS determines the activation energy and thus the reaction rate.

For a P1-t-Oct catalyzed reaction, such as the ROP of a lactone, DFT calculations can model the activation of an alcohol initiator by the phosphazene base. researchgate.net The base deprotonates the alcohol, creating a more potent alkoxide nucleophile. By comparing the activation energies for different possible reaction pathways (e.g., pathways leading to different stereoisomers), chemists can predict the selectivity of the catalyst. These predictions can guide the design of new catalysts with improved activity and selectivity.

Development of Computational Models for Superbase Behavior

The extraordinary strength of phosphazene bases has prompted the development of computational models to explain this "superbase" character. These models, rooted in quantum chemical calculations, go beyond simple descriptions to provide a detailed, quantitative picture of the electronic effects responsible for the high basicity. researchgate.netrug.nl

Key features of these models include:

Cation Stabilization: The core of the model is the extensive stabilization of the protonated form, [R-N=P(NMe₂)₃]H⁺. Calculations show that upon protonation at the imino nitrogen, the positive charge is not localized on that nitrogen but is extensively delocalized onto the phosphorus atom and further onto the surrounding dimethylamino groups through resonance.

Role of Substituents: The models quantify the electronic influence of the substituent on the imino nitrogen (the tert-octyl group in P1-t-Oct). Electron-donating groups, like alkyls, increase the electron density on the nitrogen, making it more basic. The models can predict how changing this group will tune the basicity.

Hyperconjugation and Resonance: Advanced analyses like NBO are used to dissect the electronic structure of the protonated base. They show a synergistic interplay of resonance within the P-N backbone and hyperconjugative interactions, which effectively spreads the positive charge over a large volume, stabilizing the cation and making the initial deprotonation of the conjugate acid very difficult (i.e., making the neutral base very strong). researchgate.net These models are crucial for the rational design of new superbases with tailored properties for specific chemical applications.

Green Chemistry Principles and Flow Chemistry Applications Utilizing Phosphazene Base P1 T Oct

Sustainable Synthesis Strategies with Phosphazene Base P1-t-Oct

The application of phosphazene bases, particularly P1-t-Oct, in organic synthesis aligns with several key principles of green chemistry. These non-ionic, yet extremely strong bases, offer significant advantages over traditional ionic bases, contributing to more sustainable chemical processes. sigmaaldrich.com Their high basicity, coupled with substantial steric hindrance and good solubility in a range of nonpolar to moderately polar solvents, allows for the in-situ generation of highly reactive "naked" anions under mild conditions. sigmaaldrich.comchemimpex.com This enhanced reactivity often leads to higher yields and improved selectivity, which are crucial for developing more efficient and environmentally benign synthetic methods. chemimpex.com

Reduction of Hazardous Substances and Waste Generation

A primary goal of green chemistry is the prevention of waste and the reduction or elimination of hazardous substances. yale.edu The use of P1-t-Oct as a catalyst can significantly contribute to this objective. chemimpex.com Catalytic reagents are inherently superior to stoichiometric ones as they are used in small amounts and can facilitate a single reaction multiple times, thereby minimizing waste. acs.org

| Green Chemistry Principle | Advantage of Using P1-t-Oct | Reference |

|---|---|---|

| Prevention of Waste | Catalytic nature minimizes waste compared to stoichiometric reagents. acs.org | acs.org |

| Less Hazardous Chemical Syntheses | Facilitates reactions under mild conditions and in less hazardous solvents. sigmaaldrich.comchemimpex.comresearchgate.net | sigmaaldrich.comchemimpex.comresearchgate.net |

| Catalysis | Acts as a highly efficient and selective catalyst, often leading to cleaner reactions and higher yields. chemimpex.com | chemimpex.com |

| Design for Energy Efficiency | Enables reactions at ambient or near-ambient temperatures, reducing energy consumption. |

Atom Economy and Process Efficiency in Phosphazene-Catalyzed Reactions

Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. savemyexams.comsavemyexams.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.orgmmerevise.co.uk Reactions with high atom economy are more sustainable and profitable as they consume fewer resources and generate less waste. mmerevise.co.uk

The catalytic use of P1-t-Oct can significantly improve the atom economy of various organic transformations. chemimpex.com By promoting highly selective reactions, P1-t-Oct helps to ensure that a greater proportion of the reactant atoms are incorporated into the desired product, rather than being lost to the formation of byproducts. chemimpex.comrsc.org This increased efficiency not only has environmental benefits but also economic advantages by reducing the cost of raw materials and waste disposal. savemyexams.comscience-revision.co.uk

For instance, in industrial processes, improving atom economy is a key consideration for sustainable development. savemyexams.com While a high percentage yield indicates the effectiveness of a reaction, a high atom economy reflects the efficiency of the process in utilizing the starting materials. mmerevise.co.uk The use of catalysts like P1-t-Oct addresses both of these aspects by often leading to both high yields and high selectivity. chemimpex.com

| Metric | Definition | Relevance to P1-t-Oct Catalysis | Reference |

|---|---|---|---|

| Percentage Yield | The actual yield of a product as a percentage of the theoretically possible yield. mmerevise.co.uk | P1-t-Oct often leads to high reaction yields due to its strong basicity and catalytic efficiency. chemimpex.com | chemimpex.commmerevise.co.uk |

| Atom Economy | A measure of how efficiently a reaction uses the atoms of the reactants supplied to form the desired product. mmerevise.co.uk | The high selectivity of P1-t-Oct catalyzed reactions often results in a higher atom economy by minimizing byproduct formation. chemimpex.comrsc.org | chemimpex.commmerevise.co.ukrsc.org |

Integration of this compound in Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing. wuxiapptec.com The integration of potent catalysts like P1-t-Oct into flow systems can further enhance the efficiency, safety, and scalability of chemical reactions.

Advantages of Flow Chemistry for Superbase-Mediated Reactions

Flow chemistry provides a platform for conducting reactions in a continuous manner, where reactants are pumped through a reactor. wuxiapptec.com This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction control and reproducibility. wuxiapptec.commt.com For reactions involving highly reactive superbases like P1-t-Oct, the benefits of flow chemistry are particularly pronounced.

The small reactor volumes inherent in flow systems significantly enhance safety, especially when dealing with highly exothermic or potentially hazardous reactions. wuxiapptec.comstolichem.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling better temperature control and preventing the formation of hot spots. researchgate.netlabunlimited.com This is crucial for maintaining the stability and selectivity of superbase-mediated transformations. Furthermore, flow chemistry allows for the safe handling of hazardous reagents by generating them in small quantities for immediate use. wuxiapptec.com

The ability to operate under a wider range of reaction conditions, such as elevated temperatures and pressures, can lead to faster reactions and higher yields. mt.comlabunlimited.com The precise control over residence time in a flow reactor ensures that all reactant molecules experience the same reaction conditions, leading to more consistent product quality. researchgate.net

Design and Optimization of Flow Reactors for this compound Applications

The design and optimization of flow reactors are critical for harnessing the full potential of P1-t-Oct in continuous synthesis. The choice of reactor type, such as microreactors or tubular reactors, depends on the specific reaction requirements. wuxiapptec.com Microreactors, with their micrometer-sized channels, offer extremely rapid mixing and heat transfer, making them suitable for highly exothermic or fast reactions. wuxiapptec.com Tubular reactors, often made from inert materials like PFA or PTFE, are versatile and commonly used for a wide range of applications. wuxiapptec.com

Computational frameworks and topology optimization can be employed to design optimal porous electrodes and other reactor components to enhance performance. chemrxiv.org The optimization of reaction conditions in a flow system, such as flow rate, temperature, and reactant concentrations, can be rapidly achieved, saving time and resources compared to batch optimization. labunlimited.com Autonomous self-optimizing flow reactors, which use machine-learning algorithms to dynamically vary reaction parameters, represent a significant advancement in achieving precise control over polymerization and other reactions. nih.govresearchgate.net

Inline Purification and Reaction Monitoring in Flow Systems

A key advantage of continuous flow chemistry is the ability to integrate inline analytical and purification techniques. beilstein-journals.orgadvion.com Real-time reaction monitoring provides immediate feedback on reaction performance, allowing for rapid optimization and ensuring consistent product quality. mt.commagritek.com Various spectroscopic techniques, such as Raman, infrared (IR), UV-visible, and NMR spectroscopy, as well as mass spectrometry, can be interfaced with flow reactors for continuous analysis. nih.gov

Based on the conducted research, there is a significant lack of specific studies detailing the application of this compound in alternative solvents or under solvent-free conditions. While the principles of green chemistry and the use of phosphazene bases in organic synthesis are well-documented, the direct intersection of P1-t-Oct with these greener methodologies is not present in the available literature.

The research landscape provides extensive information on related phosphazene bases, such as P1-t-Bu and P2-t-Bu, and their applications. For instance, P1-t-Bu has been utilized in Darzens condensations in aprotic organic solvents like acetonitrile (B52724), and P2-t-Bu has been employed in solvent-free continuous flow reactions for the synthesis of organic carbonates. Furthermore, the synthesis of certain P1 phosphazene bases has been shown to involve a solvent-free thermal denitrogenation step.

However, specific data, reaction tables, or detailed research findings concerning the catalytic activity of this compound in green solvents (e.g., ionic liquids, deep eutectic solvents, supercritical fluids) or in the absence of any solvent could not be retrieved. The available information focuses on its general properties as a strong, non-nucleophilic base soluble in various conventional organic solvents.

Due to the absence of specific research data for this compound within the requested context, it is not possible to provide an article with the required detailed research findings and data tables for section 7.3.

Advanced Research Areas and Future Directions for Phosphazene Base P1 T Oct

Investigation of Supramolecular Interactions Involving Protonated Phosphazene Base P1-t-Oct

The strong basicity of this compound (pKa of the conjugate acid in acetonitrile (B52724) ≈ 26.5-26.9) ensures that it is readily protonated in the presence of even weakly acidic substrates. sigmaaldrich.com The resulting cation, [P1-t-Oct-H]⁺, becomes a focal point for a variety of non-covalent interactions, which are crucial for its function in catalysis and molecular recognition. These interactions, primarily driven by hydrogen bonding and ion-pairing, allow the protonated base to act as a supramolecular anchor, organizing reactants and influencing reaction pathways. Research in this area investigates how the sterically demanding tert-octyl group and the charge distribution on the phosphazenium core dictate the geometry and strength of these interactions, paving the way for its use in complex chemical systems. sigmaaldrich.com

In catalytic applications, the protonated form of P1-t-Oct engages in critical non-covalent interactions with both substrates and intermediates. After deprotonating a substrate, the resulting [P1-t-Oct-H]⁺ cation forms a tight ion pair with the generated anion. This association is not merely electrostatic; the N-H groups of the protonated core can act as hydrogen-bond donors, pre-organizing the anionic substrate and orienting it for a subsequent reaction. This binding can stabilize charged transition states, lowering the activation energy of a reaction and increasing its rate. The bulky tert-octyl group helps to create a specific steric environment around the active site, which can prevent catalyst aggregation and influence which face of a substrate is accessible, thereby contributing to selectivity. sigmaaldrich.com

Applications in Pharmaceutical Development Beyond API Synthesis Optimization

While P1-t-Oct is a valuable reagent for optimizing the synthesis of active pharmaceutical ingredients (APIs), its utility in pharmaceutical development extends into other innovative areas. chemimpex.com One notable application is in the development of advanced sensor technologies for biological research. researchgate.net For example, P1-t-Oct has been investigated as a replacement for traditional quaternary ammonium (B1175870) ions in solid-state optical sensors for gaseous carbon dioxide (pCO2). researchgate.netresearchgate.net In these sensors, the phosphazene base is incorporated into a hydrophobic polymer membrane along with a pH indicator dye. researchgate.net The basic character of P1-t-Oct allows it to form a buffer system with water, providing a stable and reversible response to changes in CO2 concentration. researchgate.netresearchgate.net Such sensors are designed for applications in biological research where accurate CO2 measurement is critical. researchgate.net

Table 1: Comparison of pCO2 Sensor Components

| Feature | Conventional System | P1-t-Oct System |

| Base Component | Tetraoctylammonium hydroxide (B78521) (TOA+OH−) | This compound (PBO) |

| Mechanism | Ion-exchange with indicator dye | Forms a buffer system with water and indicator dye researchgate.net |

| State | Ionic | Neutral, non-ionic base researchgate.net |

| Application | General chemical sensing | Designed for biological research applications researchgate.net |

Catalyst Immobilization and Heterogenization of this compound

A significant area of research focuses on the heterogenization of homogeneous catalysts like P1-t-Oct to simplify purification and enable catalyst recycling. While direct immobilization of P1-t-Oct onto a solid support is one avenue, a more modern and flexible approach involves using Organic Solvent Nanofiltration (OSN). This membrane-based separation technique allows the homogeneous catalyst to be retained and recovered from the product stream based on its size. acs.orgnih.gov

Research has demonstrated the successful recovery of catalyst systems containing P1-t-Oct using OSN membranes. In one study involving a ruthenium-based catalyst used in conjunction with P1-t-Oct, a Starmem™ 122 membrane was used to separate the catalyst complex from the reaction mixture in toluene. acs.orgnih.govscribd.comscribd.com The system exhibited high rejection rates for the catalyst, enabling its recovery and potential reuse, which is crucial for making processes more sustainable and cost-effective, particularly in the pharmaceutical industry. acs.orgnih.gov

Table 2: Performance of Organic Solvent Nanofiltration for P1-t-Oct Catalyst System Recovery

| Catalyst System | Membrane | Solvent | Catalyst Rejection | Reference |

| Ru cymene, P1-t-Oct | Starmem™ 122 | Toluene | >92% | acs.orgnih.govscribd.comscribd.com |

Development of Chiral this compound Analogues for Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry. While the direct synthesis of a chiral analogue of P1-t-Oct is a complex challenge, the base itself plays a crucial role in advanced asymmetric transformations like Dynamic Kinetic Resolution (DKR). DKR is a powerful method for converting a racemic mixture entirely into a single, desired enantiomer. researchgate.net

In a typical DKR of a secondary alcohol, two catalysts work in concert: a chiral catalyst (often a lipase (B570770) enzyme) that selectively reacts with one enantiomer of the alcohol, and a racemization catalyst that continuously interconverts the faster- and slower-reacting enantiomers. P1-t-Oct has been effectively employed as the base component of the racemization catalyst system, often in combination with a ruthenium complex. researchgate.net The phosphazene base's role is to facilitate the racemization of the unreacted alcohol enantiomer, ensuring a continuous supply for the lipase-catalyzed resolution. This dual-catalyst approach, combining an achiral phosphazene base with a chiral enzyme, has successfully produced enantiopure allylic acetates with high enantiomeric excess. researchgate.net

Expanding the Substrate Scope for this compound Mediated Reactions

The versatility of P1-t-Oct is demonstrated by its application across a wide range of chemical reactions and substrate types. Its strong, non-nucleophilic, and sterically hindered nature makes it an ideal choice for reactions requiring a powerful base that does not interfere with sensitive functional groups. sigmaaldrich.comchemimpex.com

One major area of application is in polymer chemistry, specifically in the ring-opening polymerization (ROP) of cyclic monomers. P1-t-Oct has been investigated as an organocatalyst for the ROP of trimethylene carbonate (TMC), proving to be highly efficient even at very low concentrations where traditional metal-based catalysts like stannous octanoate (B1194180) are ineffective. researchgate.netresearchgate.net It has also been used in organocatalyzed domino reactions, such as the cycloaddition/rearrangement of epoxy alcohols with carbon dioxide to form highly substituted carbonates. uliege.be Its utility extends to being a key component in catalyst systems for dynamic kinetic resolutions of secondary alcohols and as a non-nucleophilic base in various other organic syntheses. researchgate.netchemimpex.com This broad substrate scope underscores its importance as a versatile tool for synthetic chemists.

Table 3: Selected Applications and Substrate Scope of this compound

| Reaction Type | Substrate Class | Specific Example | Role of P1-t-Oct |

| Ring-Opening Polymerization | Cyclic Carbonates | Trimethylene Carbonate (TMC) | Organocatalyst initiator researchgate.net |

| Dynamic Kinetic Resolution | Secondary Alcohols | Racemic allylic alcohols | Base for Ru-racemization catalyst researchgate.net |

| Domino Reaction | Epoxy Alcohols | Epoxy alcohols and CO2 | Organocatalyst for carbonate formation uliege.be |

| General Organic Synthesis | Various | Synthesis of complex molecules | Strong, non-nucleophilic base chemimpex.com |

Q & A

Q. What ethical and reproducibility guidelines apply to publishing studies involving P1-t-Oct?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Documentation : Publish full synthetic protocols, including glovebox procedures and solvent purification steps.

- Data Sharing : Deposit raw kinetic data in repositories (e.g., Zenodo) with DOI links.

- Peer Review : Disclose potential conflicts (e.g., commercial phosphazene suppliers) and validate methods via inter-laboratory reproducibility trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.